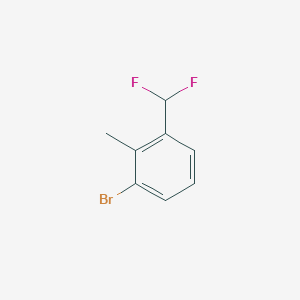
2-Bromo-3-chloro-4-fluoro-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C7H5BrClF It is a halogenated derivative of methylbenzene (toluene), featuring bromine, chlorine, and fluorine atoms substituted at different positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene typically involves multi-step organic reactions. One common method is the halogenation of methylbenzene derivatives. For instance, starting with 4-fluoro-1-methylbenzene, bromination and chlorination can be sequentially performed under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chloro-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which influence the reactivity of the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biphenyl derivatives.
Common Reagents and Conditions
EAS Reactions: Typical reagents include bromine, chlorine, and various electrophiles.
NAS Reactions: Common nucleophiles include hydroxide ions and amines.
Coupling Reactions: Reagents such as arylboronic acids and palladium catalysts are used in Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield further halogenated derivatives, while NAS reactions can produce substituted benzene compounds with various functional groups .
Applications De Recherche Scientifique
2-Bromo-3-chloro-4-fluoro-1-methylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. In EAS reactions, the electron-withdrawing halogens stabilize the intermediate carbocation, facilitating substitution . In NAS reactions, the halogens act as leaving groups, allowing nucleophiles to attack the benzene ring . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloro-3-fluoro-1-methylbenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-fluoro-2-methylbenzene
Uniqueness
2-Bromo-3-chloro-4-fluoro-1-methylbenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in synthetic applications .
Propriétés
IUPAC Name |
3-bromo-2-chloro-1-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMEYOOGUEZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone](/img/structure/B7961292.png)



